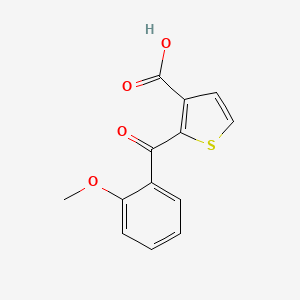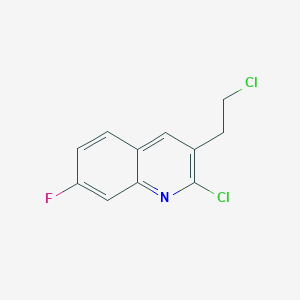
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline is a quinoline derivative known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Coupled products with extended aromatic systems.
科学的研究の応用
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline
Comparison:
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: The methoxy group provides different electronic properties, potentially altering its reactivity and biological activity.
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline: The bromo group can participate in different types of reactions compared to the fluoro group, affecting its applications.
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline: The methyl group may influence the compound’s lipophilicity and membrane permeability, impacting its biological effects.
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
948294-56-2 |
|---|---|
分子式 |
C11H8Cl2FN |
分子量 |
244.09 g/mol |
IUPAC名 |
2-chloro-3-(2-chloroethyl)-7-fluoroquinoline |
InChI |
InChI=1S/C11H8Cl2FN/c12-4-3-8-5-7-1-2-9(14)6-10(7)15-11(8)13/h1-2,5-6H,3-4H2 |
InChIキー |
FOEQLOJFXVXRPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



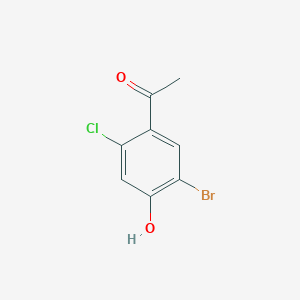
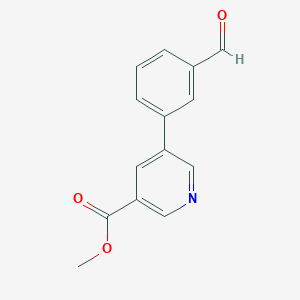

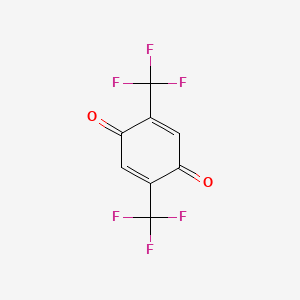
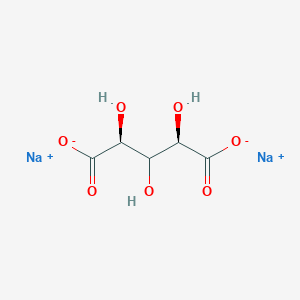

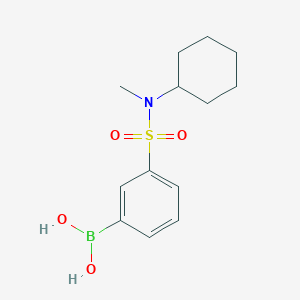
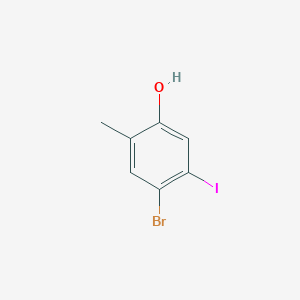
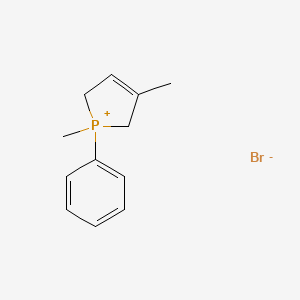
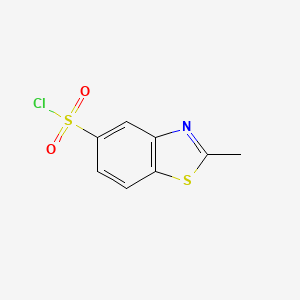
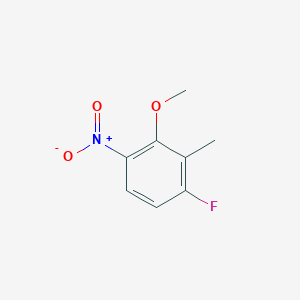
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
